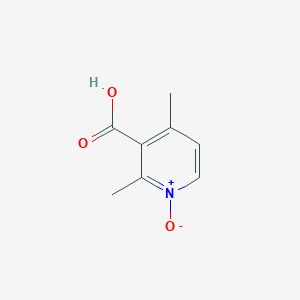

2,4-Dimethylpyridine-3-carboxylic acid N-oxide

Description

2,4-Dimethylpyridine-3-carboxylic acid N-oxide (CAS: 372156-99-5) is a heterocyclic compound featuring a pyridine ring substituted with methyl groups at the 2- and 4-positions, a carboxylic acid group at the 3-position, and an N-oxide functional group. Its molecular formula is C₈H₉NO₃ (MW: 167.16 g/mol) . Predicted physicochemical properties include a boiling point of 436.6±40.0 °C, density of 1.25±0.1 g/cm³, and pKa of 0.90±0.34, suggesting moderate acidity and solubility in polar solvents . The compound is often synthesized via oxidation of the parent pyridine derivative using meta-chloroperbenzoic acid (mCPBA), as seen in analogous N-oxide syntheses . Its ethyl ester derivative (CAS: 405058-67-5, C₁₀H₁₃NO₃) is a common precursor for further functionalization .

Properties

IUPAC Name |

2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-9(12)6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNYTNNBUQMLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465366 | |

| Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372156-99-5 | |

| Record name | N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Oxidation of 2,4-Dimethyl-3-pyridinecarboxylic Acid

One of the primary methods for synthesizing this compound involves the oxidation of the corresponding pyridinecarboxylic acid precursor. According to ChemicalBook, three synthetic routes are documented, with a common approach using oxidizing agents such as 3-chlorobenzenecarboperoxoic acid in methanol, often in the presence of N,N-dimethylformamide (DMF) as a solvent at ambient temperature (around 20°C) for 24 hours. This method yields the N-oxide product with approximately 61% yield.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Starting material | 2,4-Dimethyl-3-pyridinecarboxylic acid |

| Oxidizing agent | 3-Chlorobenzenecarboperoxoic acid |

| Solvent | Methanol with N,N-dimethylformamide |

| Temperature | 20°C |

| Reaction time | 24 hours |

| Yield | ~61% |

This method is supported by literature from the Journal of Medicinal Chemistry (2001), indicating its reproducibility and relevance in medicinal chemistry applications.

Halogenation Followed by Nucleophilic Substitution

A patented method (WO1999033807A2) describes a two-step functionalization process starting from 2-carboxy-4-chloro-3,5-lutidine. The first step involves halogenation at the 4-position using halogenating agents such as thionyl halide or phosphorus oxyhalide under inert conditions (0–70°C). The product is isolated as a salt, which is converted to the free base by standard techniques.

The second step involves nucleophilic substitution at the 2-position with sodium methoxide or other nucleophiles to introduce the desired functional groups, eventually leading to the formation of the N-oxide derivative after suitable oxidation.

This method allows for selective modification of the pyridine ring and is adaptable for various substituents, providing a versatile synthetic route.

Oxidation Using Peracids and Related Oxidants

Another classical approach involves oxidation of pyridine derivatives using peracids such as peracetic acid or m-chloroperbenzoic acid to produce the N-oxide. As described in US Patent 4968803A, the oxidation is followed by treatment with reagents like phosphorus pentachloride (PCl5) to convert the N-oxide to 2-chloropyridine derivatives, which can then be hydrolyzed to pyridinols or further functionalized.

This multi-step sequence enables the preparation of various pyridine N-oxide derivatives, including this compound, by careful control of oxidation and substitution steps.

Catalytic Oxidation Using Hydrogen Peroxide and Metal Catalysts

A more recent and environmentally friendly approach involves catalytic oxidation of methylpyridines using hydrogen peroxide as the oxidant in the presence of metal catalysts such as molybdenum trioxide (MoO3). A method for preparing 3,5-dimethylpyridine N-oxide illustrates this approach, which can be adapted for 2,4-dimethyl derivatives.

In this method, the pyridine substrate is reacted with an excess of hydrogen peroxide at elevated temperatures (~90–100°C) with catalytic amounts of MoO3. The reaction proceeds with high yield (around 83%) and purity (HPLC purity ~97%). After completion, the catalyst is filtered off, and the product is isolated by extraction and distillation.

Catalytic oxidation conditions:

| Parameter | Details |

|---|---|

| Substrate | 2,4-Dimethylpyridine derivative (adapted) |

| Oxidant | Hydrogen peroxide (H2O2) |

| Catalyst | Molybdenum trioxide (MoO3) |

| Temperature | 90–100°C |

| Reaction time | 4–12 hours |

| Yield | ~83% (reported for 3,5-dimethylpyridine N-oxide) |

| Purity | ~97% (HPLC) |

This method is advantageous due to mild conditions, scalability, and reduced environmental impact compared to traditional peracid oxidations.

Esterification and Hydrolysis Route via Pyridinecarbinol Esters

An older but still relevant synthetic route involves the reaction of alkylpyridine N-oxides with monocarboxylic acid anhydrides to form esters, which are subsequently hydrolyzed to yield the desired pyridinecarbinols or carboxylic acid N-oxides. As described in US Patent 2663711A, this method uses an excess of acid anhydride (4-5 moles per mole of N-oxide) heated between 25°C and 100°C, often around 60–70°C, to control the reaction rate.

After ester formation, hydrolysis with aqueous sodium hydroxide yields the free acid N-oxide. This method is applicable to various alkylpyridine N-oxides, including 2,4-dimethyl derivatives, and allows for good control over product purity.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct oxidation with peracid | 3-Chlorobenzenecarboperoxoic acid, MeOH, DMF, 20°C, 24h | ~61 | Straightforward, moderate yield | Use of peracid, moderate toxicity |

| Halogenation + nucleophilic substitution | Thionyl halide or PCl5, inert solvent, 0–70°C | N/A | Selective functionalization | Multi-step, requires careful control |

| Peracid oxidation + PCl5 treatment | Peracetic acid or m-CPBA, PCl5 | N/A | Versatile, well-documented | Multi-step, hazardous reagents |

| Catalytic oxidation with H2O2 + MoO3 | H2O2, MoO3 catalyst, 90–100°C, 4–12h | ~83 | High yield, environmentally friendly | Catalyst loss, requires filtration |

| Esterification + hydrolysis | Acid anhydrides, 25–100°C, NaOH hydrolysis | N/A | Good control over product purity | Multi-step, longer process |

Research Findings and Notes

The direct oxidation method with 3-chlorobenzenecarboperoxoic acid is well-cited in medicinal chemistry literature, indicating its reliability for producing this compound.

Catalytic oxidation using hydrogen peroxide and molybdenum catalysts offers a greener alternative with higher yields and fewer hazardous byproducts, aligning with modern sustainable chemistry principles.

The halogenation and nucleophilic substitution routes provide synthetic flexibility for introducing diverse substituents but require careful handling of reagents and purification steps.

Esterification and hydrolysis routes allow for intermediate formation of esters, which can be useful for further derivatization or purification, though they are more labor-intensive.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyridine-3-carboxylic acid N-oxide can undergo various chemical reactions, including:

Oxidation: The compound itself is an oxidized form of its parent pyridine derivative.

Reduction: It can be reduced back to 2,4-dimethylpyridine-3-carboxylic acid under appropriate conditions.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and a base are commonly used for the oxidation of pyridine derivatives to form N-oxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the N-oxide back to the parent pyridine compound.

Substitution: Nucleophiles such as amines or thiols can react with the N-oxide group under mild conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the N-oxide will yield 2,4-dimethylpyridine-3-carboxylic acid, while nucleophilic substitution can yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2,4-Dimethylpyridine-3-carboxylic acid N-oxide is utilized in the synthesis of various pharmaceutical compounds. Notably, it has been explored for its potential as an impurity in the synthesis of Fampridine, a drug used for multiple sclerosis treatment. Its structural features contribute to the development of CCR5 antagonists, which are important in HIV therapy.

Case Study: CCR5 Antagonists

Research has shown that derivatives of this compound exhibit significant activity against R5 HIV-1 replication. A study optimized these compounds for their selectivity and potency, demonstrating their potential as therapeutic agents against HIV .

Biocatalysis

The compound has been identified as a substrate for biocatalytic processes involving whole-cell systems. A study reported that recombinant Escherichia coli expressing specific enzymes could convert various heterocycles to their corresponding N-oxides efficiently. This method is environmentally friendly and avoids the use of toxic reagents .

Table: Biocatalytic Conversion Efficiency

| Substrate Type | Conversion Rate (%) | Comments |

|---|---|---|

| Pyridines | High | Effective without side products |

| Pyrazines | Moderate | Requires optimization |

| Bulky Heterocycles | Variable | Dependent on substrate |

Antimicrobial Properties

Emerging studies suggest that this compound possesses antibacterial and antifungal properties. It has been tested against various pathogens, showing promise as a lead compound for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential application in treating bacterial infections .

Environmental Applications

Due to its biocompatibility and low toxicity profile, the compound is also being investigated for environmental applications, particularly in bioremediation processes where it may aid in the degradation of pollutants.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyridine-3-carboxylic acid N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various chemical reactions, including the Cope elimination, where the N-oxide acts as a base to facilitate the elimination of a leaving group .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Pyridine N-Oxides

Key Observations:

- The carboxylic acid group in this compound contributes to its lower pKa compared to non-acidic derivatives like 4-nitro-3,5-dimethylpyridine N-oxide .

- Electron-withdrawing groups (e.g., nitro in 2-iodo-3-methyl-4-nitropyridine N-oxide) enhance electrophilicity but reduce solubility compared to methyl-substituted analogs .

- Dicarboxylic derivatives (e.g., lutidinic acid) exhibit higher acidity (pKa ~2.5) due to dual carboxyl groups .

Industrial and Pharmacological Relevance

- Industrial Synthesis: The ethyl ester derivative of the target compound is prioritized for custom synthesis due to better stability and handling compared to the free acid .

- Safety Profile: N-Oxides like those derived from methylpyridine (e.g., intermediates in anti-ulcer agents) exhibit reduced irritation compared to halogenated analogs, underscoring their industrial utility .

Biological Activity

2,4-Dimethylpyridine-3-carboxylic acid N-oxide (CAS No. 372156-99-5) is a compound of increasing interest in biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring with two methyl groups and a carboxylic acid moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to oxidative stress and proline biosynthesis. This inhibition can lead to altered cellular metabolism and stress responses .

- Cell Signaling Modulation : It influences various cell signaling pathways that are crucial for cellular homeostasis and stress response mechanisms .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is vital for protecting cells from oxidative damage. The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, showing promising results compared to standard antioxidants .

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

Cytotoxicity Studies

In vitro cytotoxicity assessments against human cancer cell lines (e.g., A-549 lung adenocarcinoma and MCF-7 breast cancer cells) have been conducted. Results indicated that certain derivatives of this compound demonstrated significant cytotoxic effects, with IC50 values suggesting potential as an anticancer agent .

Case Studies and Research Findings

- Antioxidant Efficacy : A study evaluated the antioxidant activity of several derivatives of pyridine compounds, including this compound. The results showed that the compound effectively reduced oxidative stress markers in treated cell lines .

- Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of this compound on A-549 and MCF-7 cells, reporting IC50 values of approximately 22 µg/mL and 6 µg/mL respectively, indicating strong potential for further development as an anticancer drug .

- Mechanistic Insights : Research highlighted the molecular interactions of this compound with specific enzymes involved in metabolic pathways. Its role in modulating enzyme activity was linked to changes in proline synthesis and cellular stress responses .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values/Notes |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Significant compared to standards |

| Antibacterial | Inhibits growth of various bacterial strains | Further studies needed |

| Cytotoxicity | Induces cell death in cancer cell lines | A-549: 22 µg/mL; MCF-7: 6 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethylpyridine-3-carboxylic acid N-oxide, and how can purity be validated?

Methodological Answer:

- Synthesis via Hydrogen Peroxide Oxidation : Aqueous-based methods using hydrogen peroxide stabilized with catalytic phosphoric or mineral acids (e.g., HCl, H₂SO₄) yield stable N-oxides. Reaction conditions (e.g., 25–80°C, 6–24 hr) must be optimized to avoid over-oxidation .

- Validation : Monitor reaction progress via TLC or HPLC. Purity can be confirmed using elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, IR should show a characteristic N-O stretch at ~1250–1300 cm⁻¹ .

Q. How is the crystal structure of this compound determined, and what structural parameters are critical?

Methodological Answer:

-

Single-Crystal X-Ray Diffraction : Crystallize the compound in a monoclinic system (e.g., space group P2₁/c). Key parameters include unit cell dimensions (e.g., a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, β = 102.84°) and hydrogen-bond geometry (e.g., O1–N1 bond length: 1.32 Å) .

-

Critical Parameters :

Parameter Value Significance N-O Bond Length 1.32 Å Confirms N-oxide formation Dihedral Angles 165–179° Indicates planarity of aromatic system Hydrogen Bonds O2–H···N3 (2.85 Å) Stabilizes crystal packing

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 2 and 4 cause deshielding (~δ 2.5 ppm for CH₃) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (m/z ~153.15) and fragmentation patterns (e.g., loss of COOH group: m/z 109) .

- IR Spectroscopy : Identify N-O (1250–1300 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the N-oxide group influence electronic properties and reactivity?

Methodological Answer:

- Resonance and Field Effects : The N-oxide acts as a π-donor (σᵣ ≈ -0.35) and stabilizes adjacent carboxylate groups via field effects (σF ≈ 1.01). Computational studies (e.g., G3MP2) show increased acidity (ΔHacid ~10 kcal/mol vs. benzoic acid) due to resonance delocalization .

- Reactivity : The N-oxide enhances electrophilic substitution at the 3-carboxylic acid position. For example, nitration or halogenation proceeds regioselectively under mild conditions .

Q. What challenges arise in analyzing hydrogen-bonding interactions in solid-state structures?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···N/O contacts contribute 25–30% of total interactions). Challenges include resolving H-atom positions in X-ray data, which require low-temperature (100 K) measurements for accuracy .

- Data Interpretation : Use software like CrystalExplorer to map contact distances (e.g., O···H = 1.8–2.2 Å) and angles (150–180°) .

Q. How can computational methods predict thermodynamic stability and degradation pathways?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs). For example, the N-O bond BDE is ~45 kcal/mol, indicating moderate stability under oxidative conditions .

- Degradation Pathways : Simulate acid/base hydrolysis (e.g., pH-dependent cleavage of the N-oxide group) using molecular dynamics (MD) trajectories .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

- Yield Variability : Discrepancies arise from competing side reactions (e.g., decarboxylation at >80°C). Control experiments show yields improve with slow H₂O₂ addition and pH stabilization (pH 4–6) .

- Resolution : Use in-situ monitoring (e.g., Raman spectroscopy) to track N-oxide formation and quench reactions at 90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.